

Spectroscopic Characterization of 2-Methyl-5-nitroindoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-5-nitroindoline

Cat. No.: B047671

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Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. **2-Methyl-5-nitroindoline**, with its indoline core bearing both an electron-donating methyl group and a powerful electron-withdrawing nitro group, presents a unique electronic and structural profile. This guide provides an in-depth analysis of the spectroscopic characteristics of **2-Methyl-5-nitroindoline**, offering a foundational reference for researchers engaged in its synthesis, characterization, and application in drug discovery.

While empirical spectroscopic data for **2-Methyl-5-nitroindoline** (CAS No. 115210-54-3) is not readily available in public repositories, this guide leverages fundamental principles of spectroscopy and comparative analysis with structurally related analogues to present a robust, predicted spectroscopic profile. This predictive approach, grounded in established structure-spectra correlations, serves as a powerful tool for the unambiguous identification and characterization of this compound. The primary analogues used for this predictive analysis are 5-nitroindoline and 2-methylindoline.

Molecular Structure and Spectroscopic Overview

The structure of **2-Methyl-5-nitroindoline** dictates its spectroscopic signature. The presence of a chiral center at the C2 position, the aliphatic protons of the five-membered ring, the aromatic protons on the benzene ring, and the distinct functionalities of the secondary amine and the nitro group, all give rise to characteristic signals in various spectroscopic techniques.

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